3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one
Overview
Description
3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one is an organic compound that belongs to the class of quinolin-2-ones This compound is characterized by the presence of a benzo[1,3]dioxole moiety, which is a fused ring system containing a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzo[1,3]dioxole ring.
Aminomethylation: The benzo[1,3]dioxole derivative is then reacted with an amine to introduce the aminomethyl group.
Quinolin-2-one Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the quinolin-2-one ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-one derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antitumor activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, in antitumor studies, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[1,3]dioxole moiety and have been studied for their anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent growth inhibition properties against cancer cell lines.
Uniqueness
3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one is unique due to its specific combination of the benzo[1,3]dioxole and quinolin-2-one moieties
Properties
IUPAC Name |
3-[(1,3-benzodioxol-5-ylmethylamino)methyl]-7-methyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-2-4-14-8-15(19(22)21-16(14)6-12)10-20-9-13-3-5-17-18(7-13)24-11-23-17/h2-8,20H,9-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBAMZQEZRMBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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